Yttrium nitrate hexahydrate

Descripción

Strategic Importance of Yttrium Compounds in Contemporary Materials Science

Yttrium and its compounds are considered strategic resources due to their indispensable role in modern industrial and technological advancements. heegermaterials.com These materials are key components in a variety of applications, including phosphors for LED lighting and displays, high-performance ceramics, and catalysts. zimtu.comaemree.com The unique electronic and optical properties of yttrium-containing materials make them essential for developing energy-efficient and high-performance technologies. sfa-oxford.com For instance, yttrium is a crucial element in the production of red phosphors, which are vital for the vibrant colors in modern display technologies. aemree.com Furthermore, yttrium-stabilized zirconia is utilized in applications ranging from dental implants to solid oxide fuel cells due to its durability and biocompatibility. aemree.com The strategic value of yttrium is underscored by its contribution to advancements in aerospace, electronics, and medical devices. zimtu.comaemree.com

Yttrium Nitrate (B79036) Hexahydrate as a Central Precursor in Chemical Synthesis

Yttrium nitrate hexahydrate is a preferred starting material in the synthesis of various yttrium-containing materials due to its good solubility in water and its ability to decompose cleanly into yttrium oxide upon heating. wikipedia.orgsigmaaldrich.com This makes it an ideal precursor for a multitude of synthesis techniques, including co-precipitation, hydrothermal synthesis, sol-gel methods, and solution combustion synthesis. sigmaaldrich.commdpi.comuobaghdad.edu.iqacs.org

Researchers utilize this compound to produce a range of advanced materials, such as:

Yttrium Oxide (Y₂O₃) Nanoparticles: These nanoparticles are synthesized for applications in polishing materials, catalysts, and as electrolytes in solid oxide fuel cells. smolecule.com

Doped Materials: Yttrium nitrate is used to introduce yttrium ions as a dopant into other materials to enhance their properties. For example, doping cerium oxide with yttrium can improve its photocatalytic activity. sigmaaldrich.comsmolecule.com

Phosphors: It is a key ingredient in the synthesis of phosphors for lighting and displays. For instance, it is used to create yttrium aluminum garnet (YAG) based phosphors. tandfonline.com

Thin Films: The compound is employed in the preparation of thin films, such as electroactive poly(vinylidene fluoride) (PVDF) films with improved dielectric properties. sigmaaldrich.comsmolecule.com

The versatility of this compound is evident in the diverse morphologies and compositions of the final products that can be achieved by varying the synthesis conditions.

Historical Trajectories and Current Research Trends for Y(NO₃)₃·6H₂O

The discovery of yttrium dates back to 1794 by Johan Gadolin, who identified it in a mineral from Ytterby, Sweden. chemistrycool.comnih.govwebelements.com However, the widespread use of yttrium compounds, including the nitrate, has primarily occurred in recent decades with the advancement of modern technology. livescience.com

Early research focused on the fundamental properties and reactions of yttrium compounds. For instance, Friedrich Wöhler first isolated the impure element in 1828 by reducing the anhydrous chloride with potassium. webelements.com

Current research on this compound is heavily focused on its application in nanotechnology and advanced materials. A significant area of investigation is the synthesis of nanostructured materials with controlled size, shape, and properties. asianpubs.orgorientjchem.org For example, studies have explored the use of hydrothermal methods to synthesize yttrium oxide nanorods from yttrium nitrate, with the reaction time influencing the size of the nanorods. scientific.net

Another major research trend is the development of more efficient and environmentally friendly synthesis methods. This includes the use of this compound as a green catalyst in organic synthesis and in solvent-free reactions. sigmaaldrich.comresearchgate.net For example, it has been shown to be an effective and reusable catalyst for the synthesis of dihydropyrimidinones under solvent-free conditions. researchgate.net

The thermal decomposition of this compound itself is a subject of ongoing study to better control the synthesis of yttrium oxide and other intermediates. researchgate.netepa.gov Research has shown that the decomposition is a complex process involving the formation of intermediate oxynitrates before the final yttrium oxide product is obtained at around 600-640°C. wikipedia.orgresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Y(NO₃)₃·6H₂O |

| Molar Mass | 383.01 g/mol sigmaaldrich.com |

| Appearance | White crystalline solid sigmaaldrich.com |

| Density | 2.682 g/mL at 25 °C sigmaaldrich.com |

| Solubility | Soluble in water wikipedia.org |

Table 2: Applications of this compound in Material Synthesis

| Application | Synthesis Method | Resulting Material | Key Finding |

| Nanoparticle Synthesis | Co-precipitation | Yttrium Oxide (Y₂O₃) Nanoparticles sigmaaldrich.comcu.edu.eg | Produces ultrafine nanoparticles with sizes as small as 7.78 nm. cu.edu.eg |

| Thin Film Preparation | - | Electroactive Poly(vinylidene fluoride) (PVDF) films sigmaaldrich.com | Addition of yttrium nitrate improves dielectric constant and electroactive β phase nucleation. sigmaaldrich.comsigmaaldrich.com |

| Doping Agent | - | Cerium Oxide Hollow Spheres sigmaaldrich.com | Enhances photocatalytic activity. sigmaaldrich.comsigmaaldrich.com |

| Catalyst | - | Supramolecules (e.g., calix sigmaaldrich.comresorcinarenes) sigmaaldrich.com | Acts as a green catalyst for rapid synthesis. sigmaaldrich.comsigmaaldrich.com |

| Phosphor Synthesis | Solution Combustion | Chromium(III)-doped Yttrium Aluminum Borate (YAB) acs.org | Produces a new thermographic phosphor with bright NIR emission. acs.org |

| Phosphor Synthesis | Spray Drying | Cerium-doped Yttrium Aluminum Garnet (YAG) tandfonline.com | The type of acid precursor influences the crystallinity of the resulting phosphor powders. tandfonline.com |

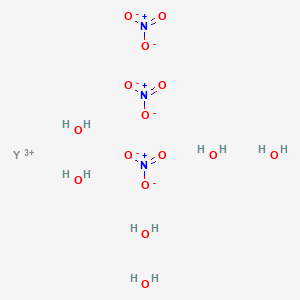

Structure

2D Structure

Propiedades

IUPAC Name |

yttrium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Y/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAZWXKSCUESGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159148 | |

| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] | |

| Record name | Yttrium nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13494-98-9 | |

| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Yttrium Nitrate Hexahydrate and Its Derivatives

Precipitation-Based Synthesis Approaches

Precipitation methods are widely employed for the synthesis of yttrium compounds due to their simplicity, cost-effectiveness, and scalability. mdpi.com These techniques involve the formation of a solid product from a solution, typically by reacting the yttrium nitrate (B79036) precursor with a precipitating agent. The properties of the resulting material can be finely tuned by controlling reaction parameters such as pH, temperature, and reactant concentrations. researchgate.netdiva-portal.org

Co-precipitation Techniques for Yttrium Oxide Nanoparticle Fabrication

Co-precipitation is a robust method for synthesizing yttrium oxide (Y₂O₃) nanoparticles, utilizing yttrium nitrate hexahydrate as the yttrium source. researchgate.net In this process, a precipitating agent is added to an aqueous solution of yttrium nitrate to form an insoluble yttrium precursor, such as yttrium hydroxide (B78521) (Y(OH)₃) or yttrium oxalate (B1200264) (Y₂(C₂O₄)₃). mdpi.comresearchgate.net This precursor is then subjected to calcination at elevated temperatures to yield yttrium oxide nanoparticles. mdpi.com

Common precipitating agents include ammonium (B1175870) hydroxide and ammonium hydrogen carbonate. impactfactor.org The choice of precipitant and control over reaction conditions are crucial in determining the characteristics of the final nanoparticles. For instance, the pH at the end of the precipitation process significantly influences the size and morphology of both the precursor and the resulting yttria powders. researchgate.netresearchgate.net Research has shown that yttria powders derived from precursors obtained at a pH of 8 tend to have a smaller mean particle size and a narrower size distribution compared to those produced at a pH of 10. researchgate.net

The concentration of the yttrium nitrate solution also plays a role, with particle size generally decreasing as the concentration increases, up to a certain point where agglomeration becomes a dominant factor. diva-portal.org Subsequent heat treatment of the precipitate, for example at 450°C for one hour, converts the yttrium hydroxide intermediate into yttrium oxide nanoparticles. researchgate.net This low-temperature co-precipitation method has successfully produced ultrafine Y₂O₃ nanoparticles with particle sizes as small as 7.78 nm. researchgate.net

Table 1: Co-precipitation Parameters for Y₂O₃ Nanoparticle Synthesis

| Yttrium Precursor | Precipitating Agent | pH | Calcination Temperature (°C) | Resulting Particle Size (nm) |

| This compound | Ammonium hydroxide | 10.5 | 450 | 7.78 |

| This compound | Ammonium oxalate | - | 650 | 7-21 |

| Yttrium nitrate | Ammonium hydrogen carbonate | 8 | 1000 | ~30 |

| Yttrium nitrate | Urea (B33335) | - | - | Varies with concentration |

Controlled Chemical Precipitation for Crystalline Material Formation

The formation of crystalline this compound itself can be achieved through controlled chemical precipitation from a supersaturated solution. honrel.com This process typically begins by dissolving an yttrium source, such as yttrium oxide, in nitric acid to create an aqueous solution of yttrium nitrate. researchgate.netwikipedia.org

Crystallization is then induced by carefully managing the solution's temperature and concentration. One common method involves heating the solution to evaporate the solvent, thereby increasing the concentration of yttrium nitrate. honrel.comresearchgate.net As the solution becomes supersaturated, it is allowed to cool slowly. During this cooling phase, the solubility of yttrium nitrate decreases, leading to the precipitation of this compound crystals. honrel.com The crystals can then be separated from the remaining solution by filtration, washed to remove impurities, and dried. honrel.com The size and quality of the crystals are dependent on the rate of cooling and evaporation; slower processes generally yield larger and more well-defined crystals. honrel.comresearchgate.net

Homogeneous Precipitation Strategies for Yttrium Salt Synthesis

Homogeneous precipitation is an alternative precipitation technique that avoids the rapid, localized supersaturation often associated with the direct addition of a precipitant. This method involves generating the precipitating agent in-situ through a slow chemical reaction within the solution.

For the synthesis of yttrium salts from yttrium nitrate, urea (CO(NH₂)₂) is a commonly used reagent for homogeneous precipitation. diva-portal.org When an aqueous solution containing yttrium nitrate and urea is heated, the urea slowly decomposes to produce ammonia (B1221849) and carbon dioxide. The gradual formation of ammonia raises the pH of the solution uniformly, leading to the slow and controlled precipitation of a yttrium precursor, such as yttrium hydroxide or basic yttrium carbonate. mdpi.com This method promotes the formation of particles with a more uniform size, spherical morphology, and reduced agglomeration compared to conventional precipitation techniques. diva-portal.org The reaction is typically carried out at elevated temperatures, such as 90°C, to facilitate the decomposition of urea. diva-portal.org

Sol-Gel Processing Routes

The sol-gel method is a versatile wet-chemical technique used for fabricating a wide range of materials, including nanoparticles and coatings. semanticscholar.org It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. semanticscholar.org this compound is a frequently used precursor in sol-gel synthesis due to its good solubility in common solvents. nih.govsciforum.net

Application in Yttrium Oxide Nanoparticle Production

In the sol-gel synthesis of yttrium oxide (Y₂O₃) nanoparticles, this compound is typically dissolved in a solvent, often an alcohol like methanol. impactfactor.orgnih.gov The process involves hydrolysis and condensation reactions, which can be initiated by the addition of water and catalyzed by acids or bases. To control the reaction rates and prevent premature precipitation, a chelating agent or complexing agent, such as citric acid or acetylacetone, is often added to the solution. sciforum.netnih.gov

This mixture forms a sol, which is then heated to promote polymerization and the formation of a gel—an interconnected, rigid network. The resulting gel is dried to remove the solvent, yielding a xerogel. Finally, the xerogel is calcined at high temperatures (e.g., 700°C to 900°C) to burn off organic residues and crystallize the yttrium oxide nanoparticles. nih.gov The sol-gel method offers excellent control over the chemical homogeneity and stoichiometry of the final product. sciforum.net The crystallite size of the resulting Y₂O₃ nanoparticles can be controlled by the synthesis parameters, with sizes typically ranging from 21 to 32 nm. nih.gov

Table 2: Sol-Gel Synthesis Parameters for Y₂O₃ Nanocrystallites

| Yttrium Precursor | Solvent | Chelating Agent | Calcination Temperature (°C) | Resulting Crystallite Size (nm) |

| This compound | Methanol | Acetylacetone | 700-900 | 21-32 |

| This compound | Double distilled water | Citric Acid | 800-1200 | Varies with temperature |

Formation of Nanostructured Yttrium-Based Coatings via Sol-Gel Methods

The sol-gel process is also highly effective for creating nanostructured yttrium-based coatings on various substrates. semanticscholar.org The procedure is similar to that for nanoparticle synthesis, beginning with the preparation of a stable sol using this compound as the precursor.

This sol is then applied to a substrate using techniques such as dip-coating, spin-coating, or spray-coating. semanticscholar.orgresearchgate.net The choice of coating method allows for control over the film's thickness and uniformity. researchgate.net After the coating is applied, the substrate is subjected to a heat treatment schedule. This process involves a low-temperature drying step to evaporate the solvent, followed by calcination at a higher temperature to densify the film and induce crystallization, forming a solid, nanostructured yttrium-based coating. semanticscholar.org This method is used to produce coatings like yttria-stabilized zirconia (YSZ) for applications such as thermal barrier coatings, where this compound is used as the yttrium source. nih.govresearchgate.net

Hydrothermal and Solvothermal Synthetic Pathways

Hydrothermal and solvothermal methods are solution-based techniques carried out in closed systems under controlled temperature and pressure. These methods are particularly advantageous for synthesizing crystalline nanomaterials with specific morphologies.

The hydrothermal method is a cost-effective and straightforward approach for the synthesis of yttrium oxide (Y₂O₃) nanoparticles from this compound. In a typical process, an aqueous solution of this compound is mixed with a precipitating agent, such as potassium hydroxide or ammonium hydroxide. This mixture is then sealed in a Teflon-lined autoclave and heated to a specific temperature for a set duration. The precursor concentration plays a crucial role in determining the morphology and size of the resulting nanoparticles.

Research has shown that varying the initial concentration of this compound can lead to different morphologies of yttria nanoparticles. For instance, studies have demonstrated the successful synthesis of cubic phase Y₂O₃ nanoparticles with crystallite sizes ranging from 34 to 58 nm by adjusting the precursor concentration. The morphology of the nanoparticles can be controlled, with an optimal concentration identified for specific desired shapes and sizes.

| Parameter | Value | Resulting Particle Size |

| Precursor | This compound | 34-58 nm |

| Precipitating Agent | Potassium Hydroxide | |

| Method | Hydrothermal | |

| Concentration | 0.1 M - 0.4 M |

This table presents typical parameters for the hydrothermal synthesis of yttrium oxide nanoparticles.

The solvothermal method is analogous to the hydrothermal method, but it utilizes non-aqueous solvents. This technique is particularly useful for synthesizing yttrium-containing complexes, such as coordination polymers and metal-organic frameworks (MOFs). This compound is a common starting material in these syntheses.

For example, yttrium(III) coordination polymer microparticles have been synthesized using vanillin (B372448) and asparagine as ligands under solvothermal conditions. By controlling reaction parameters such as temperature and time, it is possible to produce uniform, sphere-like nanoparticles. In one study, using vanillin as a single ligand at 120°C for 12 hours resulted in nanoparticles with an average size of approximately 50 nm. rsc.org Similarly, a porous yttrium-based MOF with the chemical formula [Y₅L₆(OH)₃(DMF)₃]·5H₂O has been prepared through a solvothermal procedure using 3-amino-4-hydroxybenzoate as the ligand. rsc.org

| Product | Precursors | Solvent/Ligand | Conditions | Resulting Structure |

| Yttrium(III) Coordination Polymer | This compound | Vanillin, Asparagine | 150°C, 24 h | Ball-flower-shaped microparticles (5-10 μm) |

| Yttrium(III) Coordination Polymer | This compound | Vanillin | 120°C, 12 h | Sphere-like nanoparticles (~50 nm) |

| Yttrium-based MOF | This compound | 3-amino-4-hydroxybenzoate | Solvothermal | Porous 3D framework |

This table showcases examples of solvothermal synthesis of yttrium-containing complexes.

Combustion Synthesis Methods

Combustion synthesis is a time-efficient and effective method for producing fine, homogeneous, and crystalline oxide powders. This technique involves an exothermic, self-sustaining reaction between an oxidizer (metal nitrate) and an organic fuel.

Solution combustion synthesis (SCS) is a versatile technique for preparing nanostructured yttria (Y₂O₃) powders. impactfactor.org In this method, this compound acts as the yttrium precursor and the oxidizer, while an organic compound, such as glycine (B1666218), urea, or citric acid, serves as the fuel. mdpi.com The precursors are dissolved in water to form a homogeneous solution, which is then heated. Upon evaporation of the water, a viscous gel forms, which then undergoes a self-sustaining combustion reaction upon reaching the ignition temperature. This process generates large volumes of gases, which helps in the formation of fine, porous, and nanostructured powders. mdpi.com

The reaction between yttrium nitrate and glycine, for example, significantly lowers the decomposition temperature of the nitrate and the formation temperature of yttria. mdpi.com The properties of the resulting yttria powder, such as particle size and surface area, can be tailored by adjusting the fuel-to-oxidizer ratio.

Fuel-assisted combustion techniques encompass a range of methods where the choice of fuel plays a critical role in determining the characteristics of the synthesized material. Different fuels, such as glycine, urea, and citric acid, have varying heats of combustion and decomposition temperatures, which influence the combustion process and the final product's morphology, crystallinity, and particle size.

For instance, glycine is often considered a highly effective fuel for the synthesis of yttria due to its complexing ability with metal cations, which ensures a uniform distribution of reactants and prevents premature precipitation. The general reaction for the combustion of yttrium nitrate with glycine is:

6 Y(NO₃)₃ + 10 NH₂CH₂COOH → 3 Y₂O₃ + 20 CO₂ + 25 H₂O + 14 N₂ mdpi.com

The intensity of the combustion reaction and the properties of the resulting powder can be controlled by adjusting the fuel-to-oxidant ratio. This allows for fine-tuning of the material's properties for specific applications.

| Fuel | Role | Key Advantages |

| Glycine | Reducing agent, Complexant | High exothermicity, promotes formation of fine particles |

| Urea | Reducing agent | Readily available, produces porous structures |

| Citric Acid | Reducing agent, Chelating agent | Forms stable metal complexes, good for homogeneity |

This table summarizes common fuels used in fuel-assisted combustion synthesis with this compound.

Green Chemistry Approaches to this compound Derivatization

Green chemistry principles are increasingly being applied to the synthesis of yttrium-based materials to develop more environmentally benign and sustainable processes. A prominent approach involves the use of natural products, such as plant extracts, as reducing and capping agents.

For instance, yttrium oxide nanoparticles have been successfully synthesized using aqueous leaf extracts from plants like Lantana camara mdpi.comnih.gov, Acalypha indica impactfactor.org, and pine needles. mdpi.com In these methods, the phytochemicals present in the plant extracts, such as alkaloids, flavonoids, and terpenoids, act as natural reducing and stabilizing agents, facilitating the conversion of this compound to yttrium oxide nanoparticles. impactfactor.orgmdpi.com This approach eliminates the need for toxic organic solvents and harsh reducing agents.

The synthesis typically involves mixing an aqueous solution of this compound with the plant extract, followed by heating to facilitate the reaction. The resulting nanoparticles can exhibit various morphologies and sizes, depending on the plant extract used and the reaction conditions. For example, yttrium oxide nanoparticles with an average size of 30 nm have been produced using Lantana camara leaf extract. mdpi.com

| Plant Extract | Yttrium Precursor | Resulting Product | Average Particle Size |

| Lantana camara | This compound | Yttrium Oxide Nanoparticles | 30 nm |

| Pine Needle | This compound | Yttrium Nanoparticles (Yttrium oxide & yttrium nitrate phases) | 24.55 nm |

This table provides examples of green synthesis of yttrium derivatives using plant extracts.

Biomolecule-Mediated Synthesis of Yttrium Oxide Nanoparticles

This compound serves as a critical precursor in the green synthesis of yttrium oxide (Y₂O₃) nanoparticles. This eco-friendly approach utilizes biomolecules derived from plant extracts as reducing and capping agents, offering an alternative to conventional chemical synthesis methods. Plant extracts from species such as Acalypha indica, Lantana camara, and Liriope platyphylla have been successfully employed for this purpose. ias.ac.inmdpi.comimpactfactor.org The biomolecules within these extracts, including flavonoids, alkaloids, and polyphenols, facilitate the reduction of yttrium ions and stabilize the newly formed nanoparticles, preventing agglomeration. researchgate.net

The general methodology involves mixing an aqueous solution of this compound with the plant leaf extract. ias.ac.in The mixture is then subjected to specific conditions, such as heating and stirring, to promote the formation of a precipitate. ias.ac.in This precipitate is subsequently collected, washed, dried, and calcined at high temperatures (e.g., 500°C) to yield pure, crystalline yttrium oxide nanoparticles. ias.ac.inresearchgate.net The resulting nanoparticles exhibit distinct morphologies and sizes, typically in the range of 23 to 66 nm, depending on the specific plant extract and reaction conditions used. researchgate.net Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to confirm the structure, morphology, and size of the synthesized Y₂O₃ nanoparticles. ias.ac.inimpactfactor.org

Table 1: Parameters in Biomolecule-Mediated Synthesis of Y₂O₃ Nanoparticles

| Plant Extract | Precursor Solution | Reaction Conditions | Nanoparticle Size | Reference |

|---|---|---|---|---|

| Acalypha indica | 0.1 M Y(NO₃)₃·6H₂O | Stirred at 80°C for 2h, calcined at 500°C | 23-66 nm | ias.ac.inresearchgate.net |

| Lantana camara | 0.1 M Y(NO₃)₃·6H₂O | Stirred at room temperature for 4h | ~30 nm | mdpi.com |

Sustainable Catalytic Pathways Employing Y(NO₃)₃·6H₂O

This compound has emerged as an effective and reusable catalyst in various organic synthesis reactions, contributing to the development of sustainable chemical pathways. chemicalbook.com It primarily functions as a Lewis acid catalyst, facilitating reactions under environmentally friendly conditions, often characterized by high efficiency, excellent yields, short reaction times, and simple work-up procedures. researchgate.net Its use aligns with the principles of green chemistry, particularly when applied in solvent-free conditions. researchgate.net

This compound has proven to be a powerful catalyst for the synthesis of complex supramolecules such as calix mdpi.comresorcinarenes. chemicalbook.comresearchgate.net In these reactions, this compound efficiently mediates the condensation of resorcinol (B1680541) with various aryl aldehydes. researchgate.net Furthermore, it is utilized in multicomponent reactions like the Biginelli reaction for the synthesis of pyrimidin-2-ones and for producing other organic compounds, including 1,8-dioxo-octahydroxanthenes and 2-amino-4H-chromenes. chemicalbook.com The ability to be easily recovered and reused makes this compound an economically and environmentally attractive catalytic option. researchgate.net

Table 2: Catalytic Applications of this compound

| Reaction Type | Synthesized Product | Key Advantages | Reference |

|---|---|---|---|

| Condensation Reaction | Calix mdpi.comresorcinarenes | Excellent yields, short reaction times, solvent-free | researchgate.net |

| Biginelli Reaction | Pyrimidin-2-ones | Reusable catalyst, efficient synthesis of heterocycles | chemicalbook.com |

| Multicomponent Reaction | 1,8-Dioxo-octahydroxanthenes | Powerful catalyst, green synthesis | chemicalbook.com |

| Multicomponent Reaction | 2-Amino-4H-chromenes | Efficient, green synthesis | chemicalbook.com |

Direct Synthesis of this compound from Yttrium Precursors

The direct synthesis of this compound is a straightforward process involving the reaction of an yttrium-containing precursor with nitric acid. honrel.comwikipedia.org This method is widely used for producing the compound with high purity. The most common precursors are yttrium oxide (Y₂O₃), yttrium carbonate (Y₂(CO₃)₃), or yttrium hydroxide (Y(OH)₃). honrel.com

The synthesis process can be broken down into several key steps:

Dissolution : The chosen yttrium precursor, such as yttrium oxide, is dissolved in nitric acid (HNO₃). honrel.com The reaction forms a clear aqueous solution of yttrium nitrate. The chemical equation for the reaction using yttrium oxide is: Y₂O₃ + 6 HNO₃ → 2 Y(NO₃)₃ + 3 H₂O wikipedia.org

Crystallization : The yttrium nitrate solution is concentrated to promote crystallization. This can be achieved through controlled evaporation of the solvent or by cooling the saturated solution. honrel.comhonrel.com As the solution cools or the water evaporates, it becomes supersaturated, leading to the formation of this compound crystals. honrel.comhonrel.com

Filtration and Drying : The formed crystals are separated from the remaining solution via filtration. honrel.comhonrel.com They are then washed, typically with deionized water, to remove any residual impurities. honrel.com Finally, the crystals are carefully dried to obtain the solid this compound product, ensuring that the water of hydration is not lost. honrel.com

Purification : For applications requiring higher purity, an additional step of recrystallization may be performed. honrel.com This involves re-dissolving the crystals in a solvent and repeating the crystallization process to further eliminate impurities. honrel.com

Thermal Decomposition Pathways and Stability Regimes of Yttrium Nitrate Hexahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Investigations

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for studying the thermal decomposition of yttrium nitrate (B79036) hexahydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events.

Studies on yttrium nitrate hexahydrate show a series of distinct mass loss stages in the TGA curve, which correspond to several endothermic peaks in the DTA curve. The initial event is the melting of the salt in its own water of crystallization at approximately 50°C. researchgate.net This is followed by a complex series of overlapping steps corresponding to the loss of water and the beginning of nitrate group decomposition.

DTA curves reveal several endothermic peaks, indicating various transition and decomposition stages. researchgate.net Sharp endothermic peaks typically signify phase changes like melting, while broad peaks are characteristic of dehydration reactions. slideshare.net For this compound, a series of endothermic effects demonstrates the complexity of the dehydration and decomposition processes. researchgate.netjournalijdr.com Key thermal events identified through DTA are summarized below. researchgate.net

| Peak Temperature (°C) | Associated Thermal Event |

|---|---|

| 50 | Melting in water of crystallization |

| 82 | Dehydration/Decomposition Stage |

| 105 | Dehydration/Decomposition Stage |

| 170 | Dehydration/Decomposition Stage |

| 260 | Decomposition of Nitrate Groups |

| 488 | Decomposition of Oxynitrate Intermediates |

| 530 | Final Decomposition to Y₂O₃ |

Mechanistic Studies of Dehydration Processes and Water Loss

The loss of the six water molecules from Y(NO₃)₃·6H₂O is not a simple, single-step process. The dehydration is intricately linked with hydrolysis and condensation reactions. researchgate.netjournalijdr.com The process begins as the compound melts, and subsequent heating leads to the gradual removal of water, which is observed as broad endothermic peaks in DTA analysis. researchgate.netslideshare.net

Unlike some hydrated salts that form stable lower hydrates (e.g., trihydrate, monohydrate) upon heating, the decomposition of this compound involves a more complex condensation mechanism. researchgate.netjournalijdr.com The loss of water occurs concurrently with the initial stages of nitrate decomposition, making it difficult to isolate distinct dehydration steps. This simultaneous dehydration and decomposition is a characteristic feature for many trivalent metal nitrates. researchgate.net The transformation resulting from the loss of water from the crystal structure is typically irreversible. osti.gov

Elucidation of Intermediate Oxynitrate Formation

Following the initial dehydration stages, the decomposition proceeds through the formation of intermediate yttrium oxynitrates. One proposed mechanism suggests a complex condensation process that generates a tetramer arrangement, Y₄O₄(NO₃)₄, formed by alternating yttrium and oxygen atoms. researchgate.netepa.gov In this structure, the nitrate anions (NO₃⁻) are attached to the yttrium atoms. researchgate.netepa.gov

This tetramer intermediate is not stable at higher temperatures and gradually loses dinitrogen pentoxide (N₂O₅). researchgate.netepa.gov This leads to the formation of another intermediate, Y₄O₅(NO₃)₂, before the final transformation into yttrium oxide. researchgate.netepa.gov A simpler pathway has also been suggested, involving the formation of a basic salt, yttrium oxynitrate (YONO₃), as an intermediate before the final oxide is formed. wikipedia.org

The decomposition of these intermediates involves the evolution of nitrogen oxides (NOx) and is observed as distinct mass losses in TGA and endothermic peaks in DTA curves at higher temperatures. researchgate.netresearchgate.net

Formation Kinetics and Pathways to Yttrium Oxide (Y₂O₃)

The final stage in the thermal decomposition of this compound is the conversion of the intermediate oxynitrates into the stable, final product: yttrium oxide (Y₂O₃). This transformation involves the complete removal of all remaining nitrate groups as nitrogen oxides. researchgate.netwikipedia.org

2[Y(NO₃)₃·6H₂O] → Y₂O₃ + 6NO₂ + 1.5O₂ + 12H₂O

This final conversion is marked by high-temperature endothermic peaks in the DTA curve, for instance, at 488°C and 530°C, corresponding to the breakdown of the last oxynitrate structures. researchgate.net

Influence of Gaseous Environment and Heating Rate on Decomposition Profiles

The thermal decomposition profile of this compound is significantly affected by the experimental conditions, particularly the surrounding gaseous environment and the applied heating rate.

Gaseous Environment: The composition of the purge gas (e.g., inert argon versus reactive air) can influence the decomposition pathway and the nature of the evolved gaseous products. researchgate.net For example, decomposition in an inert atmosphere may yield different nitrogen oxide species compared to decomposition in an oxidizing atmosphere like air.

Heating Rate: The heating rate has a pronounced effect on the temperatures at which decomposition events occur. An increase in the heating rate typically shifts the TGA and DTA peaks to higher temperatures. nist.govmdpi.com This phenomenon is due to thermal lag; at a faster heating rate, the sample temperature lags behind the furnace temperature, and a higher furnace temperature is required to achieve the same reaction rate within the sample. mdpi.com Therefore, for consistent and comparable results, it is essential to control and report the heating rate used in thermal analysis experiments.

Spectroscopic Characterization of Yttrium Nitrate Hexahydrate and Its Transformation Products

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for investigating the vibrational modes of molecules. tudelft.nlsemanticscholar.org By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify the functional groups present in a sample and to obtain information about their chemical environment. semanticscholar.orgmsu.edu

The FTIR spectrum of yttrium nitrate (B79036) hexahydrate is characterized by absorption bands corresponding to the vibrational modes of the nitrate ions (NO₃⁻) and the coordinated water molecules (H₂O). The nitrate ion, belonging to the D₃h point group in its free state, possesses several vibrational modes, some of which are degenerate. berkeley.eduresearchgate.net In the crystalline environment of the hexahydrate, the symmetry of the nitrate ion is lowered, leading to the splitting of these degenerate modes. berkeley.eduresearchgate.netcdnsciencepub.comnih.gov

The water molecules in the hydrate (B1144303) exhibit their own characteristic vibrations, including stretching and bending modes. Additionally, lower frequency librational modes (rocking, wagging, and twisting) of the coordinated water molecules can be observed. cdnsciencepub.combruker.com The presence of hydrogen bonding between the water molecules and the nitrate ions can influence the position and shape of these vibrational bands. berkeley.eduresearchgate.netnih.gov

A detailed assignment of the principal vibrational modes observed in the FTIR spectrum of yttrium nitrate hexahydrate is presented in the table below.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 | O-H stretch | Symmetric and antisymmetric stretching of coordinated H₂O molecules |

| ~1635 | H-O-H bend | Bending mode of coordinated H₂O molecules |

| ~1380 | N-O stretch | Antisymmetric stretching (ν₃) of the NO₃⁻ ion (often split) |

| ~1050 | N-O stretch | Symmetric stretching (ν₁) of the NO₃⁻ ion |

| ~815 | out-of-plane bend | ν₂ mode of the NO₃⁻ ion |

| ~700 | in-plane bend | ν₄ mode of the NO₃⁻ ion |

| Below 700 | H₂O libration | Rocking, wagging, and twisting modes of coordinated H₂O molecules |

FTIR spectroscopy is instrumental in monitoring the transformation of this compound into other materials, such as yttrium oxide (Y₂O₃), through processes like thermal decomposition. semanticscholar.orgresearchgate.netresearchgate.netepa.gov During this process, the characteristic absorption bands of the nitrate ions and coordinated water molecules diminish and eventually disappear. researchgate.net Concurrently, new absorption bands emerge that are characteristic of the newly formed material.

In the case of the formation of yttrium oxide, a prominent absorption band appears in the lower frequency region of the spectrum, typically below 600 cm⁻¹. This band is attributed to the Y-O stretching vibrations in the Y₂O₃ lattice. researchgate.net The table below summarizes the key FTIR spectral changes observed during the thermal decomposition of this compound to yttrium oxide.

| Wavenumber (cm⁻¹) | Functional Group/Material | Significance |

| ~3400, ~1635 | Coordinated H₂O | Disappears as water is removed during dehydration. researchgate.net |

| ~1380, ~1050, ~815 | NO₃⁻ | Diminishes and vanishes as the nitrate groups decompose. |

| Below 600 | Y-O in Y₂O₃ | Appears and intensifies, indicating the formation of the yttrium oxide lattice. researchgate.net |

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique but not the other. researchgate.net

For this compound, Raman spectroscopy can be used to obtain a distinct "structural fingerprint." A key feature in the Raman spectrum of nitrate-containing compounds is the strong, sharp peak corresponding to the symmetric stretching mode (ν₁) of the nitrate ion, which typically appears in the region of 1045-1049 cm⁻¹. researchgate.net This peak is often used for the identification and structural characterization of nitrate compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule or ion. youtube.comuzh.ch The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. uzh.ch The Yttrium(III) ion (Y³⁺) has a noble gas electronic configuration and, as such, does not exhibit d-d electronic transitions that are common in transition metal ions. uzh.ch Consequently, aqueous solutions of this compound are colorless, and its UV-Vis spectrum is not expected to show strong absorption bands in the visible region.

However, electronic transitions can occur within the nitrate ion. Furthermore, in complexes derived from yttrium nitrate, such as those with organic ligands, ligand-to-metal or intra-ligand charge transfer transitions can give rise to absorption bands in the UV region. For instance, a dinuclear yttrium(III) complex has been reported to exhibit an absorption peak at 256 nm, which was attributed to a ligand-centered transition. researchgate.net The determination of rare earth elements, including yttrium, by UV-Vis spectroscopy can sometimes be challenging due to the lack of distinct color and may require the use of complexing agents to enhance molar absorptivity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics in solution. nih.gov The Yttrium(III) ion is diamagnetic, which makes it amenable to NMR studies. researchgate.net While direct analysis of the solid this compound by solution NMR is not typical, the technique is highly valuable for studying the mechanisms of its transformation in solution.

For example, in the sol-gel synthesis of yttrium oxide nanoparticles from this compound, NMR spectroscopy can be used to monitor the hydrolysis and condensation reactions of the yttrium precursor. mdpi.comresearchgate.net By tracking the changes in the chemical environment of the yttrium nuclei or other species in the reaction mixture, it is possible to identify intermediate species and gain insights into the reaction pathways. nih.gov Such studies are crucial for understanding and controlling the formation of the final material's properties.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Analysis

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM), is a standard technique for determining the elemental composition of a material. researchgate.netsemanticscholar.org The technique involves bombarding the sample with a focused beam of electrons, which causes the emission of characteristic X-rays from the atoms in the sample. The energy of these X-rays is unique to each element, allowing for their identification and quantification.

EDX is widely used to analyze the elemental composition of materials synthesized from this compound, such as yttria-based coatings. researchgate.netsemanticscholar.org For example, in the preparation of a yttria coating, EDX analysis can confirm the presence of yttrium and oxygen and determine their relative weight percentages. researchgate.net The table below presents typical elemental analysis data obtained from EDX for a yttria coating produced by a dip-coating method using a this compound precursor. researchgate.net

| Element | Weight % |

| Yttrium (Y) | 42.1 |

| Oxygen (O) | Present |

| Silicon (Si) | Trace |

| Chlorine (Cl) | Trace |

This data confirms the successful deposition of a yttrium-containing material, with the presence of oxygen indicating the formation of yttria. researchgate.net The trace amounts of silicon and chlorine may originate from the substrate or precursors. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. This technique is particularly valuable for characterizing the surface chemistry of this compound and monitoring its transformation upon thermal treatment. By analyzing the kinetic energies of photoelectrons emitted from the sample when irradiated with X-rays, XPS provides detailed information about the binding energies of core-level electrons, which are unique to each element and its chemical environment.

This compound: Surface Chemical State Analysis

The XPS spectrum of this compound reveals the presence of yttrium, nitrogen, and oxygen, as expected from its chemical formula, Y(NO₃)₃·6H₂O. High-resolution spectra of the Y 3d, N 1s, and O 1s regions provide specific information about the chemical bonding and oxidation states of these elements on the surface of the compound.

The Y 3d spectrum of yttrium compounds typically shows a doublet corresponding to the Y 3d₅/₂ and Y 3d₃/₂ spin-orbit components. For this compound, the Y 3d₅/₂ peak is observed at a binding energy characteristic of the Y³⁺ oxidation state. This binding energy is influenced by the electronegativity of the surrounding nitrate and water ligands.

The N 1s spectrum is crucial for identifying the nitrate group. A single, distinct peak at a high binding energy is characteristic of the nitrogen atom in a nitrate (NO₃⁻) environment. This is due to the high oxidation state of nitrogen (+5) in the nitrate ion. Values for the N 1s peak in nitrate compounds are typically found above 405 eV. For instance, a binding energy of 405.6 eV has been reported for the nitrate group. researchgate.net

The O 1s spectrum of this compound is more complex due to the presence of oxygen in both the nitrate anions and the water of hydration. The spectrum can be deconvoluted into multiple components. The main peak at a lower binding energy is attributed to the oxygen atoms in the nitrate groups (Y-O-N). A second component at a higher binding energy corresponds to the oxygen atoms in the water molecules (H₂O). The relative areas of these peaks can provide information about the surface hydration of the sample.

Below is an interactive data table summarizing the typical binding energies for the core levels of this compound.

| Core Level | Species | Typical Binding Energy (eV) |

| Y 3d₅/₂ | Y³⁺ in Y(NO₃)₃·6H₂O | ~157.7 (for Y carbonate) |

| N 1s | NO₃⁻ | >405 |

| O 1s | NO₃⁻ | ~531.5 - 532 |

| O 1s | H₂O | ~533 |

Note: The binding energy for Y 3d₅/₂ in this compound is expected to be in a similar range to that of yttrium carbonate, reflecting the Y³⁺ oxidation state. researchgate.net

Transformation Products: Monitoring Chemical State Changes

Upon heating, this compound undergoes a series of decomposition steps, leading to the formation of intermediate compounds and ultimately yttrium oxide (Y₂O₃). XPS is an effective tool for tracking the changes in surface chemical states during this thermal transformation.

The decomposition process involves dehydration, followed by the breakdown of the nitrate groups. This results in the formation of intermediate yttrium oxynitrates. The final product of the thermal decomposition is yttrium oxide. urfu.ru

The XPS analysis of the transformation products reveals significant changes in the Y 3d, N 1s, and O 1s spectra.

Y 3d Spectrum: As the nitrate and water ligands are removed and replaced by oxygen atoms to form yttrium oxide, a shift in the Y 3d binding energy is observed. The binding energy for Y 3d₅/₂ in Y₂O₃ is typically found around 156.4 eV. researchgate.netthermofisher.com This shift to a lower binding energy compared to the hydrated nitrate salt reflects the change in the chemical environment of the yttrium atoms.

N 1s Spectrum: The intensity of the N 1s peak corresponding to the nitrate group diminishes as the decomposition progresses and eventually disappears in the final yttrium oxide product. The presence of any residual N 1s signal would indicate incomplete decomposition.

O 1s Spectrum: The O 1s spectrum of the transformation products also evolves significantly. The component associated with water of hydration disappears upon dehydration. The peak related to the nitrate group is replaced by a prominent peak at a lower binding energy, characteristic of metal oxides (typically 529-530 eV). acs.org This peak corresponds to the oxygen atoms in the Y₂O₃ lattice (Y-O-Y). The presence of a shoulder or a separate peak at a higher binding energy in the O 1s spectrum of the final product can indicate the presence of surface hydroxyl groups or carbonates due to atmospheric exposure.

The following interactive data table summarizes the characteristic binding energies for the final transformation product, yttrium oxide.

| Core Level | Species | Typical Binding Energy (eV) |

| Y 3d₅/₂ | Y³⁺ in Y₂O₃ | 156.4 |

| O 1s | O²⁻ in Y₂O₃ | 529-530 |

| O 1s | Surface OH⁻/CO₃²⁻ | 531-532 |

Solution Chemistry and Complexation Studies of Yttrium Nitrate Hexahydrate

Aqueous Solution Behavior and Hydrolysis Mechanisms

Yttrium nitrate (B79036) hexahydrate is highly soluble in water. guidechem.com When dissolved, it dissociates to form the aquated yttrium ion, [Y(H₂O)ₙ]³⁺, and nitrate ions (NO₃⁻). The coordination number (n) of the yttrium ion in aqueous solution is typically 8 or 9. The solution is acidic due to the hydrolysis of the Y³⁺ ion. A solution of 50 g/L in water exhibits a pH of approximately 3.5 at 20°C. sigmaaldrich.com

The hydrolysis process involves the polarization of coordinated water molecules by the highly charged Y³⁺ cation, leading to the release of protons (H⁺) and the formation of hydroxo- and oxo-yttrium species. This can be represented by the following equilibrium:

[Y(H₂O)ₙ]³⁺ + H₂O ⇌ [Y(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺

As the pH of the solution increases (i.e., upon addition of a base), this hydrolysis process becomes more pronounced, leading to the formation of more complex polynuclear species and eventual precipitation. Upon heating, yttrium nitrate hexahydrate first loses its water of crystallization. Further heating leads to the formation of a basic salt, yttrium oxynitrate (YONO₃), before complete thermal decomposition to yttrium oxide (Y₂O₃) at around 600°C. wikipedia.org

Complexation Reactions with Diverse Organic Ligands and Amine Adducts

The Y³⁺ ion, being a hard Lewis acid, readily forms stable complexes with a variety of organic ligands containing oxygen and nitrogen donor atoms. These complexation reactions are central to applications in catalysis, medical imaging, and materials science. nih.gov

Polyaminocarboxylate Ligands: Yttrium forms stable complexes with polydentate polyaminocarboxylate ligands. nih.gov Research has demonstrated that yttrium complexes with ligands such as ethylenediaminetetraacetic acid (H₄EDTA) and 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylic acid (H₃DO3A) can form ternary adducts in situ with small endogenous molecules like bicarbonate and pyruvate. whiterose.ac.uk These reactions are significant for the potential capture and activation of small molecules. nih.gov For instance, complexes like [Y(DO3A)(H₂O)₂] and [Y(EDTA)(H₂O)₂]⁻ have been shown to bind bicarbonate and pyruvate. whiterose.ac.uk The ability to form these adducts is influenced by the steric environment of the primary ligand, with hexa- and hepta-dentate chelators leaving sufficient space in the yttrium coordination sphere for additional molecules. whiterose.ac.uk

Other Organic Ligands: Yttrium nitrate is also used as a precursor for the synthesis of yttrium-based metal-organic frameworks (MOFs), where organic linker molecules coordinate to the yttrium centers to build extended, porous structures. wikipedia.org The interaction with extracting solvents like tributyl phosphate (B84403) (TBP) leads to the formation of complexes such as Y(NO₃)₃·3TBP, which is relevant in solvent extraction processes. wikipedia.org

The table below summarizes the complexation behavior of yttrium with selected organic ligands.

| Ligand Type | Example Ligand | Resulting Yttrium Species/Adduct | Significance |

| Polyaminocarboxylate | H₄EDTA | [Y(EDTA)(H₂O)₂]⁻, [Y(EDTA)(pyruvate hydrate)(H₂O)]²⁻ | Forms ternary adducts, potential for small molecule activation. nih.govwhiterose.ac.uk |

| Polyaminocarboxylate | H₃DO3A | [Y(DO3A)(H₂O)₂] | Binds bicarbonate and pyruvate. whiterose.ac.uk |

| Organophosphate | Tributyl Phosphate (TBP) | Y(NO₃)₃·3TBP | Used in solvent extraction and separation. wikipedia.org |

Solvatochromic Effects and Solvent-Dependent Coordination Phenomena

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. taylorandfrancis.com This change is typically due to the differential stabilization of the ground and excited electronic states of the molecule by the solvent. In coordination compounds, solvent molecules can directly bind to the metal center, altering the ligand field and thus the electronic absorption spectrum. taylorandfrancis.com

While solvatochromism is well-documented for transition metal complexes like those of cobalt and copper, specific studies detailing pronounced solvatochromic effects for this compound itself are not widely reported, as Y³⁺ is a d⁰ ion and its complexes are generally colorless. taylorandfrancis.comwikipedia.org However, the coordination environment of the yttrium ion is highly dependent on the solvent.

Solvent molecules can compete with or replace the water molecules in the primary coordination sphere of the Y³⁺ ion. This solvent-dependent coordination is crucial in synthesis. For example, in the preparation of yttrium-based materials via sol-gel methods, the choice of solvent (e.g., water, alcohols) can influence the hydrolysis and condensation rates, thereby affecting the properties of the final product. researchgate.netmdpi.com Changes in the coordination environment due to different solvents can also affect the reactivity and stability of yttrium complexes used in catalysis. nih.gov The interaction with different solvents can lead to changes in the coordination geometry and number, which, while not necessarily resulting in a visible color change for Y³⁺, represents a fundamental solvent-dependent coordination phenomenon. taylorandfrancis.com

Precipitation Behavior of Yttrium Hydroxide (B78521) and Basic Yttrium Salts

The controlled precipitation of yttrium compounds from aqueous solutions of yttrium nitrate is a common method for synthesizing precursors for yttrium oxide (Y₂O₃) and other materials. mdpi.com The nature of the precipitate is highly dependent on the pH, temperature, and precipitating agent used.

Precipitation of Yttrium Hydroxide: The addition of a base, such as ammonia (B1221849) or sodium hydroxide, to an aqueous solution of yttrium nitrate leads to the precipitation of yttrium hydroxide, Y(OH)₃. researchgate.net The precipitation generally begins at a specific pH, and careful control of the pH is necessary to ensure the formation of a pure, homogeneous precursor. tue.nl Studies on the coprecipitation of yttrium and aluminum hydroxides to form yttrium aluminum garnet (YAG) precursors show that aluminum hydroxide precipitates at a lower pH than yttrium hydroxide, highlighting the need for precise pH control to achieve stoichiometric products. tue.nl

Formation of Basic Yttrium Salts: Under certain conditions, particularly with incomplete hydrolysis or the presence of other anions, basic yttrium salts may precipitate instead of the pure hydroxide. For instance, hydrothermal treatment of yttrium nitrate solutions can lead to the formation of basic yttrium nitrates like Y₄O(OH)₉(NO₃). researchgate.net These basic salts are often intermediate phases in the thermal decomposition pathway of yttrium nitrate to yttrium oxide. wikipedia.org

The precipitation process is a cornerstone of nanoparticle synthesis. By controlling reaction parameters such as temperature and reactant concentration during the precipitation from yttrium nitrate solutions, yttria (Y₂O₃) nanopowders with narrow size distributions can be achieved after calcination of the precipitated precursor. mdpi.com

| Precipitating Agent | pH Conditions | Precipitated Product | Application/Significance |

| Ammonia / NaOH | Basic (pH > 7) | Yttrium Hydroxide (Y(OH)₃) | Precursor for Y₂O₃ synthesis. researchgate.nettue.nl |

| Oxalic Acid | Acidic/Neutral | Yttrium Oxalate (B1200264) (Y₂(C₂O₄)₃) | Precursor for Y₂O₃ nanoparticles. mdpi.com |

| Hydrothermal Treatment | Varies | Basic Yttrium Nitrate (e.g., Y₄O(OH)₉(NO₃)) | Intermediate in material synthesis. researchgate.net |

Advanced Materials Synthesis and Functionalization Utilizing Yttrium Nitrate Hexahydrate As a Precursor

Synthesis and Tailoring of Yttrium Oxide (Y₂O₃) Materials

Yttrium oxide (Y₂O₃), or yttria, is a rare-earth oxide with remarkable properties, including a high melting point (~2400°C), excellent thermal stability, a wide optical transparency range, and a high dielectric constant. orientjchem.org These characteristics make it invaluable in numerous high-technology applications. nih.govmdpi.com Yttrium nitrate (B79036) hexahydrate is a preferred precursor for synthesizing Y₂O₃ due to the ease of controlling the final product's characteristics through various synthesis techniques.

The synthesis of yttrium oxide nanoparticles (Y₂O₃ NPs) from yttrium nitrate hexahydrate allows for significant control over particle size and shape (morphology), which in turn dictates their properties and suitability for specific applications. nih.gov Common synthesis techniques include co-precipitation, hydrothermal methods, sol-gel, and green synthesis. orientjchem.orgnih.gov

In a typical co-precipitation method , an aqueous solution of this compound is mixed with a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. nih.gov This causes the precipitation of yttrium hydroxide [Y(OH)₃], which is then washed, dried, and calcined at elevated temperatures (e.g., 450°C to 1000°C) to yield Y₂O₃ nanoparticles. uobaghdad.edu.iq The morphology of the resulting nanoparticles can be controlled by adjusting parameters like pH, reaction temperature, and precursor concentration. uobaghdad.edu.iqmdpi.com For instance, studies have shown that calcination of hydrothermally synthesized yttrium hydroxide at different temperatures can produce nanorods of varying diameters. uobaghdad.edu.iq

The hydrothermal method involves heating an aqueous solution of this compound and a precipitating agent in a sealed vessel (autoclave). This technique can produce highly crystalline nanoparticles with diverse morphologies, such as nanorods and nanoflakes, by simply varying the pH. orientjchem.orgmdpi.com

Green synthesis approaches utilize natural extracts, such as from Lantana camara or Acalypha indica leaves, as precipitating or capping agents. nih.govias.ac.in These methods are environmentally friendly and can produce nanoparticles with unique properties and high biocompatibility. nih.gov For example, Y₂O₃ NPs synthesized using Lantana camara leaf extract resulted in orthorhombic-shaped nanoparticles with an average size of 30 nm. nih.gov

The controlled morphology of Y₂O₃ nanoparticles enables their use in a wide range of applications, including catalysis, biomedical imaging, drug delivery, and as strengthening agents in composite materials. nih.govsamaterials.comorientjchem.org

Table 1: Synthesis Methods for Y₂O₃ Nanoparticles from this compound

| Synthesis Method | Precipitating Agent | Calcination Temperature (°C) | Resulting Particle Size/Morphology | Reference |

|---|---|---|---|---|

| Co-precipitation | Ammonium hydroxide | 450 | 7.78 nm (ultrafine particles) | |

| Hydrothermal | Potassium hydroxide (KOH) | - | 34-58 nm (cubic structure) | orientjchem.org |

| Green Synthesis (L. camara) | Plant extract | 70 (drying) | ~30 nm (orthorhombic shape) | nih.gov |

| Hydrothermal | Sodium hydroxide (NaOH) | 1000 | Nanorods (31.1 nm average diameter) | uobaghdad.edu.iq |

Yttrium oxide's excellent optical properties, particularly its broad transparency from the visible to the infrared range, make it a superior material for transparent ceramics. orientjchem.org These ceramics are used in applications like solid-state lasers, infrared windows, and transparent armor. ntu.edu.sg The fabrication of high-quality transparent yttria ceramics requires high-purity, nanosized Y₂O₃ powder with minimal agglomeration, which can be effectively produced using yttrium nitrate as a precursor. researchgate.netresearchgate.net

The process typically involves synthesizing nanocrystalline yttria powder from a yttrium nitrate solution, followed by forming and sintering at high temperatures. researchgate.net For example, nanocrystalline yttria powder with an average size of 60 nm can be obtained by calcining a precursor derived from yttrium nitrate and ammonia (B1221849) water at 1100°C. researchgate.net This powder is then compacted and sintered in a vacuum or subjected to hot isostatic pressing (HIP) to achieve full densification and eliminate light-scattering pores, resulting in a transparent ceramic. ntu.edu.sg Research has demonstrated that vacuum sintering at 1525°C followed by HIP treatment can yield a fully dense transparent yttria ceramic with an in-line transmittance of over 80% at 1100 nm. ntu.edu.sg

Y₂O₃ thin films are also crucial in microelectronics as high-k dielectric materials to replace silicon dioxide in transistors and memory devices, and as protective coatings. harvard.edu Atomic layer deposition (ALD) is a key technique for depositing highly uniform and conformal Y₂O₃ thin films. harvard.edu While ALD often employs specialized volatile yttrium precursors, the development and quality control of these precursors often trace back to high-purity yttrium sources like yttrium nitrate. The resulting films are pure, smooth, and have a polycrystalline cubic structure with a refractive index of approximately 1.8 to 1.95. harvard.edu

Table 2: Sintering Parameters and Optical Properties of Transparent Yttria Ceramics

| Y₂O₃ Powder Source | Sintering Method | Sintering Conditions | Resulting Transmittance | Reference |

|---|---|---|---|---|

| Co-precipitated Yttria | Vacuum Sintering + HIP | 1525°C for 14h (sintering), 1480°C for 3h (HIP) | 80.14% at 1100 nm | ntu.edu.sg |

| Precipitated from Y(NO₃)₃ | Vacuum Sintering | 1780°C for 20h | 83.7% at 1064 nm (for YAG ceramic) | plu.mx |

| Precipitated from Y(NO₃)₃ | Vacuum Sintering | 1700°C for 4h | Fully transparent (for YAG ceramic) | researchgate.net |

Yttrium-Stabilized Zirconia (YSZ) and Related Ceramic Formulations

Yttria-stabilized zirconia (YSZ) is a ceramic material produced by doping zirconium dioxide (ZrO₂) with yttrium oxide (Y₂O₃). wikipedia.org The addition of yttria stabilizes the tetragonal or cubic crystal structure of zirconia at room temperature, preventing destructive phase transformations that occur in pure zirconia during heating and cooling. wikipedia.orgpreciseceramic.com This stabilization imparts exceptional thermal shock resistance, high-temperature stability, and ionic conductivity, making YSZ a vital material in demanding environments. advceramicshub.com this compound is a common precursor for the yttrium component in YSZ synthesis, often used alongside a zirconium salt like zirconium oxychloride. researchgate.net

One of the most prominent applications of YSZ is as a solid electrolyte in solid oxide fuel cells (SOFCs). samaterials.comfuelcellmaterials.com SOFCs are highly efficient, clean energy conversion devices that generate electricity from fuel oxidation. YSZ is the most widely used electrolyte material due to its high oxygen-ion conductivity at elevated temperatures (typically >800°C), chemical stability, and mechanical strength. fuelcellmaterials.comnih.gov

The synthesis of YSZ powders for SOFC electrolytes often involves wet-chemical methods like co-precipitation or sol-gel to ensure a homogeneous distribution of yttrium within the zirconia matrix, which is crucial for optimal ionic conductivity. researchgate.net For instance, precursors for 8 mol% YSZ (a common composition for SOFCs) can be prepared by co-precipitation from a solution of yttrium nitrate and zirconium nitrate. researchgate.net The resulting powder's characteristics, such as particle size and distribution, significantly influence the densification behavior and final microstructure of the electrolyte, which must be dense to prevent fuel and oxidant mixing. sciopen.com Research shows that YSZ electrolytes must be sintered to achieve high density (95% or more) to function effectively. sciopen.com

YSZ's low thermal conductivity, high melting point, and excellent thermal stability make it the material of choice for thermal barrier coatings (TBCs). advceramicshub.comresearchgate.net TBCs are applied to metallic components in high-temperature environments, such as gas turbine and jet engine blades, to protect them from hot gases, thereby increasing efficiency and component lifetime. researchgate.netresearchgate.net

The sol-gel process is an effective method for producing YSZ nano-clusters suitable for TBCs, using this compound and a zirconium source. researchgate.net This method allows for the synthesis of the non-transformable tetragonal (t′) crystal phase, which is considered the most suitable for high-temperature TBC applications due to its phase stability and fracture toughness. researchgate.net These coatings are engineered to be porous to reduce thermal conductivity but must also be resistant to erosion and chemical attack. researchgate.netjmst.org YSZ coatings can operate at temperatures exceeding 1200°C, providing a significant temperature drop between the surface and the underlying metal substrate. advceramicshub.com They also offer good resistance to corrosion and erosion at these high temperatures. researchgate.netzypcoatings.com

Table 3: Properties and Applications of Yttrium-Stabilized Zirconia (YSZ)

| Property | Typical Value | Significance/Application | Reference |

|---|---|---|---|

| Crystal Structure | Cubic/Tetragonal | Stabilized at room temp., prevents cracking | wikipedia.orgpreciseceramic.com |

| Ionic Conductivity | High at elevated temp. | Enables oxygen ion transport in SOFC electrolytes | fuelcellmaterials.comnih.gov |

| Thermal Conductivity | ~2 W/m·K at 800°C | Provides excellent thermal insulation for TBCs | advceramicshub.com |

| Melting Point | ~2700°C | Allows for use in extreme temperature environments | advceramicshub.com |

Phosphor Materials and Luminescent Material Development

Phosphors are substances that exhibit luminescence, emitting light when exposed to energy such as UV light or an electron beam. wikipedia.org Yttrium oxide (Y₂O₃) is an excellent host material for phosphors due to its wide bandgap and chemical stability, which allows it to be doped with various rare-earth elements (activators) to produce light of different colors. samaterials.com this compound is frequently used as the yttrium source in the synthesis of these yttria-based phosphors. samaterials.com

The synthesis process, often a wet-chemical method, involves dissolving yttrium nitrate and a salt of the desired dopant (e.g., europium nitrate for red phosphors) in a solvent, followed by precipitation and calcination. researchgate.net The thermal synthesis conditions, including temperature and the use of fluxes, play a crucial role in defining the crystalline structure and particle morphology of the phosphor powder, which in turn significantly influences its photoluminescent intensity and efficiency. researchgate.net

Yttria-based phosphors are essential components in various lighting and display technologies. For example, europium-doped yttrium oxide (Y₂O₃:Eu³⁺) is a well-known red phosphor used in fluorescent lamps and cathode ray tube (CRT) displays. samaterials.comresearchgate.net Other rare-earth dopants produce different colors, enabling the creation of white light in devices like white light-emitting diodes (LEDs) through the combination of different phosphors. samaterials.comnih.gov

Table 4: Common Compounds Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | Y(NO₃)₃·6H₂O |

| Yttrium Oxide (Yttria) | Y₂O₃ |

| Zirconium Dioxide (Zirconia) | ZrO₂ |

| Yttrium-Stabilized Zirconia | YSZ |

| Ammonium Hydroxide | NH₄OH |

| Sodium Hydroxide | NaOH |

| Yttrium Hydroxide | Y(OH)₃ |

| Potassium Hydroxide | KOH |

| Zirconium Oxychloride | ZrOCl₂ |

| Europium-doped Yttrium Oxide | Y₂O₃:Eu³⁺ |

Production of Yttrium-Doped Phosphors for Display and Lighting Technologies

This compound is a key starting material in the synthesis of yttrium-based phosphors, which are fundamental components in modern lighting and display technologies such as LEDs and flat-panel displays. samaterials.com These materials are prized for their luminescent properties, which are essential for producing high-brightness and energy-efficient light. zegmetal.com The synthesis process often involves using this compound to produce yttrium oxide (Y₂O₃), which then serves as the host lattice for various dopants. prochemonline.com

One common method for producing these phosphors is the spray drying (SD) method. In a typical synthesis of Yttrium Aluminum Garnet (YAG) phosphors doped with Cerium (YAG:Ce), this compound is dissolved along with aluminum nitrate nonahydrate and a cerium precursor in a solvent like ethanol. tandfonline.com The resulting solution is then spray-dried and subsequently calcined at high temperatures (e.g., 1400°C) to form the desired phosphor powders. tandfonline.com Research has shown that the addition of acid catalysts, such as citric acid, can influence the crystallite size and morphology of the final phosphor particles, yielding a single YAG phase. tandfonline.com The sol-gel method is another effective technique, where yttrium nitrate is used as a precursor to create a gel that, upon heating, forms nanoparticles of yttrium oxide suitable for phosphor applications. semanticscholar.org

Detailed research findings on the synthesis of YAG:Ce phosphors using this compound via the spray drying method are presented below.

Table 1: Influence of Acid Catalyst on YAG:Ce Phosphor Synthesis

| Acid Catalyst | Precursor Salts | Calcination Temperature | Resulting Crystallite Size | Morphology |

|---|---|---|---|---|

| Formic Acid | Y(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O, (NH₄)₂Ce(NO₃)₆ | 1400°C for 3h | 23 nm | Smooth hollow spherical |

| Oxalic Acid | Y(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O, (NH₄)₂Ce(NO₃)₆ | 1400°C for 3h | 33 nm | Concaved solid spherical |

| Citric Acid | Y(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O, (NH₄)₂Ce(NO₃)₆ | 1400°C for 3h | 43 nm | Concaved solid spherical |

Data sourced from a study on YAG:Ce phosphor powder synthesis. tandfonline.com

Yttrium-Aluminum-Garnet (YAG) Crystal Growth for Laser Applications

Yttrium Aluminum Garnet (Y₃Al₅O₁₂, or YAG) is a synthetic crystal that is a cornerstone of solid-state laser technology. unimi.itphotonics.com this compound is a fundamental precursor in the production of high-purity yttrium oxide, which is a primary component for growing YAG crystals. zegmetal.com These crystals are known for their exceptional thermal conductivity, mechanical robustness, and excellent optical properties. unimi.itavantierinc.com

The Czochralski method is a standard technique for growing large, high-quality single crystals of YAG. unimi.it In this process, the raw materials, including yttrium oxide derived from yttrium nitrate, are melted in an iridium crucible. A seed crystal is then introduced and slowly pulled from the melt, allowing the crystal to grow. unimi.it YAG crystals can be doped with various ions, such as Neodymium (Nd), to create the active gain medium for lasers. photonics.comavantierinc.com Nd:YAG lasers, for example, are widely used in industrial materials processing, medical procedures, and scientific research. photonics.comavantierinc.com Polycrystalline YAG ceramics, also synthesized from yttrium precursors, offer advantages over single crystals, including higher mass-producibility, the potential for larger sizes, and the ability to incorporate higher dopant concentrations. nmmjx-dc.com

Table 2: Properties of Nd:YAG Crystals

| Property | Value |

|---|---|

| Chemical Formula | Nd:Y₃Al₅O₁₂ |

| Crystal Structure | Cubic |

| Melting Point | 1970°C |

| Mohs Hardness | 8.5 |

| Thermal Conductivity | 14 W/m/K at 20°C |

| Refractive Index | 1.82 |

| Principal Emission Wavelength | 1064.14 nm |

Data sourced from material specifications for Nd:YAG crystals. unimi.itavantierinc.com

Synthesis of High-Temperature Superconducting Materials (e.g., YBCO)

This compound is a precursor for synthesizing yttrium barium copper oxide (YBa₂Cu₃O₇₋ₓ, or YBCO), a high-temperature superconductor. samaterials.com YBCO was the first material discovered to exhibit superconductivity above the boiling point of liquid nitrogen (77 K), with a transition temperature of around 93 K. wikipedia.orgresearchgate.net

The synthesis of YBCO is typically achieved through a solid-state reaction method. iosrjournals.orgcore.ac.uk This process involves mixing stoichiometric amounts of precursor powders, often yttrium oxide (Y₂O₃), barium carbonate (BaCO₃), and copper(II) oxide (CuO). iosrjournals.orgttu.edu Yttrium oxide is frequently prepared from this compound to ensure high purity. The mixed powders are ground extensively to achieve a homogeneous mixture and then subjected to a series of calcination and sintering steps at high temperatures, typically between 900°C and 955°C. iosrjournals.orgttu.edu A crucial final step is annealing the material in an oxygen atmosphere to control the oxygen content (the 'x' in the formula), which is critical for its superconducting properties. wikipedia.org

Table 3: Typical Solid-State Synthesis Parameters for YBCO

| Step | Process | Temperature | Duration | Purpose |

|---|---|---|---|---|

| 1 | Mixing/Grinding | Room Temperature | 2-3 hours | Homogenize precursor powders (Y₂O₃, BaCO₃, CuO) |

| 2 | Calcination | 900°C | 12 hours | Initial reaction of precursors |

| 3 | Sintering | 930-955°C | 5-15 hours | Form the desired crystal structure |

| 4 | Oxygen Annealing | ~500°C | 12-14 hours | Optimize oxygen stoichiometry for superconductivity |

Data compiled from various YBCO synthesis procedures. iosrjournals.orgttu.edu

Electronic Materials and Device Fabrication

Role as Dopants and Additives in Semiconductor Processing